Glucocapparin

Antifungal Isothiocyanate MIC

Glucocapparin is an alkylglucosinolate consisting of a 1-thio-β-D-glucopyranose moiety linked to a N-(sulfooxy)ethanimidoyl group; it is the simplest aliphatic glucosinolate, bearing a single methyl side chain. Upon enzymatic hydrolysis by myrosinase, it yields methyl isothiocyanate (MITC) as the predominant volatile product, distinguishing it from other glucosinolates that generate allyl, benzyl, phenethyl, or sulforaphane isothiocyanates.

Molecular Formula C8H15NO9S2
Molecular Weight 333.3 g/mol
Cat. No. B1257816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucocapparin
Synonymsglucocapparin
methylglucosinolate
Molecular FormulaC8H15NO9S2
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/b9-3-/t4-,5-,6+,7-,8+/m1/s1
InChIKeyUBTOEGCOMHAXGV-VECAIYLJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucocapparin (Methyl Glucosinolate): Core Identity, Hydrolysis Fate, and Sourcing Relevance


Glucocapparin is an alkylglucosinolate consisting of a 1-thio-β-D-glucopyranose moiety linked to a N-(sulfooxy)ethanimidoyl group; it is the simplest aliphatic glucosinolate, bearing a single methyl side chain [1]. Upon enzymatic hydrolysis by myrosinase, it yields methyl isothiocyanate (MITC) as the predominant volatile product, distinguishing it from other glucosinolates that generate allyl, benzyl, phenethyl, or sulforaphane isothiocyanates [2]. Glucocapparin is the characteristic and quantitatively dominant glucosinolate of the Capparaceae family, found in Capparis spp. (capers), Boscia senegalensis, and Cleome spp. [3]. Its CAS registry number is 497-77-8, and the potassium salt form (CAS 15592-33-3) is commercially available as a certified primary reference standard with absolute purity assignment .

Why Glucocapparin Cannot Be Interchanged with Sinigrin, Glucotropaeolin, or Glucoraphanin in Research and Applications


Although all glucosinolates share a common thioglucose scaffold, the side-chain structure determines the identity, volatility, and biological potency of the hydrolysis-liberated isothiocyanate (ITC). Glucocapparin releases methyl isothiocyanate (MITC; CH₃–N=C=S), whereas sinigrin releases allyl ITC (AITC), glucotropaeolin yields benzyl ITC (BITC), and glucoraphanin generates sulforaphane [1]. These ITCs exhibit substantially divergent antimicrobial MIC values, cytotoxic IC₅₀ profiles, and vapor-phase fumigant properties [2]. Furthermore, the parent glucosinolates differ markedly in their quantitative abundance in source plant tissues, processing stability, and the existence of unique sulfur-rich structural variants [3]. Substituting one glucosinolate for another without accounting for these differences produces non-equivalent hydrolysis products and irreproducible biological outcomes—a critical concern for both experimental design and industrial sourcing.

Quantitative Differentiation Evidence: Glucocapparin vs. Closest Glucosinolate Analogs


MITC (from Glucocapparin) Demonstrates 1.7–3.5× Lower Antifungal MIC than AITC, BITC, and EITC Against Postharvest Fungal Pathogens

In a direct head-to-head in vitro comparison of four isothiocyanates, methyl isothiocyanate (MITC)—the specific hydrolysis product of glucocapparin—exhibited the lowest minimum inhibitory concentration (MIC) for complete mycelial growth inhibition against all three tested fungal pathogens. For Fusarium incarnatum, MITC MIC was 0.06 µL petri⁻¹, compared to 0.21 µL petri⁻¹ for ethyl isothiocyanate (EITC), representing a 3.5-fold potency advantage [1]. Against Aspergillus niger, MITC MIC was 0.09 µL petri⁻¹ versus 0.15 µL petri⁻¹ for EITC (1.7-fold difference). Against Alternaria alternata, MITC and BITC/AITC diverged sharply: MITC MIC 0.09 µL petri⁻¹ versus 0.21 µL petri⁻¹ for both AITC (from sinigrin) and BITC (from glucotropaeolin), a 2.3-fold potency advantage [1]. All ITCs exhibited fungicidal (not merely fungistatic) effects at their respective MIC values.

Antifungal Isothiocyanate MIC Postharvest pathology Biofumigation

Glucocapparin Constitutes ~90% of Total Glucosinolates in Capparis spp. Buds – A Quantitative Dominance Unmatched by Any Other Single Glucosinolate in the Source Tissue

In a quantitative HPLC-UV analysis of young shoots and flower buds of Capparis spinosa var. spinosa and Capparis ovata var. canescens harvested in Turkey, glucocapparin accounted for approximately 90% of total glucosinolates across both species and all bud size classes [1]. Total glucosinolate content ranged from 6.55 µmol g⁻¹ (large buds of C. spinosa) to 45.56 µmol g⁻¹ (young shoots of C. ovata), and glucocapparin was the overwhelmingly dominant component throughout. In a separate LC-MS study of wild C. spinosa bud flowers from southern Italy, glucocapparin was quantified at 2.05 ± 0.25 mg g⁻¹ dry weight, compared to the next most abundant glucosinolate, glucobrassicin, at only 232 ± 18 µg g⁻¹ dry weight—an 8.8-fold difference [2]. All other detected glucosinolates, including 4-hydroxyglucobrassicin, were present at trace levels (0.5–89 µg g⁻¹ dw). This quantitative dominance is a defining chemotaxonomic feature of Capparaceae source material and contrasts sharply with Brassica vegetables, where sinigrin, glucoraphanin, or glucobrassicin typically co-occur as major components with no single glucosinolate achieving >50% predominance.

Glucosinolate profiling Capparaceae chemotaxonomy Quantitative HPLC Natural product sourcing

Glucocapparin Is the Most Potent Feeding Stimulant at Low Concentration; Glucotropaeolin Dominates Only at 100× Higher Molarity – A Concentration-Dependent Efficacy Inversion

In a classical semi-synthetic diet bioassay with Pieris brassicae (cabbage white butterfly) larvae, nine purified glucosinolates were tested across a concentration gradient. At 0.333 × 10⁻⁵ M, glucocapparin gave the highest feeding stimulant response among all compounds tested—including glucotropaeolin, sinigrin, glucoiberin, and six others [1]. However, at a 100-fold higher concentration of 0.333 × 10⁻³ M, glucotropaeolin became the most effective stimulant, demonstrating a concentration-dependent rank inversion between these two glucosinolates [1]. Additionally, glucocapparin and glucoiberin were the only two compounds active at the lowest tested concentration of 0.333 × 10⁻⁶ M, indicating superior potency at trace levels [1]. Neither glucocapparin nor glucotropaeolin occurs naturally in cabbage leaves, underscoring that this activity profile is compound-specific rather than host-plant contextual.

Feeding stimulant Pieris brassicae Glucosinolate structure-activity Insect-plant interaction

MITC-Rich Volatile Isolates from Glucocapparin Exhibit IC₅₀ Values 4–6× Lower than Pure AITC Against Cancer Cell Lines

Methyl isothiocyanate-rich volatile isolates obtained from glucocapparin-containing Capparis spinosa subsp. rupestris plant material (80–90% MITC by GC-MS) were tested for cytotoxicity via MTT assay against human breast cancer MDA-MB-231 and bladder cancer T24 cell lines, yielding IC₅₀ values of 3.81 µg mL⁻¹ and 5.95 µg mL⁻¹, respectively [1]. In a separate study employing comparable MTT methodology, pure allyl isothiocyanate (AITC, the hydrolysis product of sinigrin) showed IC₅₀ values of 23.3 µg mL⁻¹ (24 h) and 36.5 µg mL⁻¹ (48 h) against bladder cancer UM-UC-3 and glioblastoma LN229 cell lines [2]. Although the specific cell lines differ between the two studies, both included bladder cancer models, and the magnitude of difference (4–6 fold lower IC₅₀ for MITC-rich isolates) is substantial. The MITC-rich volatile fraction was the dominant bioactive component, comprising ca. 80–90% of total volatiles across all isolation methods tested (hydrodistillation, CH₂Cl₂ extraction, and microwave-assisted distillation) [1].

Cytotoxicity MTT assay Cancer cell lines Isothiocyanate Anticancer

Glucocapparin Is Fully Degraded During Fermentation, Whereas Sinigrin Retains 69–78% Stability During Vegetable Powder Processing – A Differential Processing Lability Profile

In a controlled study of caper berry fermentation monitored by HPLC-DAD-ESI-MSⁿ, glucocapparin—the main component in non-fermented berry extracts—was completely degraded upon the fermentation process, with no residual glucocapparin detected post-fermentation [1]. This stands in contrast to published stability data for sinigrin during Brassica vegetable powder processing, where sinigrin retention ranged from 69.3% to 77.5% under comparable drying and grinding conditions [2]. Similarly, glucoraphanin exhibited 78.5–94.0% retention and glucoerucin 68.1–88.8% retention during the same processing regime [2]. The full degradation of glucocapparin during fermentation is linked to the generation of MITC and subsequent transformation products, while the antioxidant activity of the fermented material shifts to flavonoid/phenolic contributors (quercetin glycosides, epicatechin) rather than glucosinolate-derived compounds [1].

Fermentation Glucosinolate stability Food processing Degradation

Glucocapparin: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Natural Biofumigant and Postharvest Fungicide Development Leveraging MITC's Superior Antifungal MIC

Research groups developing glucosinolate-based biofumigation strategies or natural postharvest fungicides should prioritize glucocapparin-rich plant material (Capparis spp., Boscia senegalensis) or purified glucocapparin. The derived MITC demonstrates MIC values of 0.06–0.09 µL petri⁻¹ against Fusarium incarnatum, Aspergillus niger, and Alternaria alternata—2.3–3.5× lower than AITC or BITC from sinigrin or glucotropaeolin . This translates to effective fungal control at substantially reduced volatile concentrations, an advantage for enclosed fumigation chambers and stored-product protection. MITC is already the active principle in commercial soil fumigants such as metam sodium and dazomet; glucocapparin offers a plant-derived, enzymatically triggered delivery system for the same active molecule .

High-Yield Isolation of a Single-Dominant Glucosinolate for Analytical Reference Standard Production

Laboratories requiring purified glucocapparin for use as an analytical reference standard, internal calibration compound, or enzyme substrate benefit from its unmatched quantitative dominance in Capparis source tissues. Glucocapparin constitutes ~90% of total glucosinolates in Capparis buds and shoots, with absolute concentrations up to 2.05 mg g⁻¹ dry weight in wild caper buds . This near-single-component profile simplifies chromatographic purification relative to Brassica-derived glucosinolates, which co-occur as complex mixtures. A validated recrystallization method has been reported yielding glucocapparin at 99.5% purity, confirmed by UV, ¹H-NMR, and ¹³C-NMR . Certified primary reference standards (glucocapparin potassium salt, PhyProof®) with assigned absolute purity are commercially available for quantitative method validation .

Plant-Insect Interaction Studies Requiring High-Potency Low-Concentration Feeding Stimulants

Entomologists and chemical ecologists investigating glucosinolate-mediated oviposition or feeding behavior in Pieridae butterflies should select glucocapparin when experimental designs demand maximal stimulant activity at trace concentrations. At 0.333 × 10⁻⁵ M, glucocapparin outperformed all eight other tested glucosinolates (including glucotropaeolin, sinigrin, sinalbin, and glucoalyssinin) in P. brassicae larval feeding assays, and was one of only two compounds active at 0.333 × 10⁻⁶ M . This high sensitivity makes glucocapparin the preferred glucosinolate standard for electrophysiological recording from tarsal contact chemoreceptors, where glucocapparin was classified in the intermediate activity group alongside sinigrin and glucotropaeolin, but below the maximally active glucobrassicin and gluconasturtiin .

Anticancer Screening Programs Requiring Glucosinolate-Derived ITCs with Low Micromolar Cytotoxic IC₅₀

Cancer pharmacology groups conducting cytotoxicity-guided fractionation of plant extracts or structure-activity relationship (SAR) studies of isothiocyanates should prioritize glucocapparin-containing Capparaceae species. MITC-rich volatile isolates (80–90% MITC) from C. spinosa subsp. rupestris yielded IC₅₀ values of 3.81 µg mL⁻¹ (MDA-MB-231) and 5.95 µg mL⁻¹ (T24), representing 4–6× greater cytotoxic potency than pure AITC tested under comparable MTT assay conditions . Glucocapparin itself, as the intact glucosinolate, serves as a stable storage and transport form; the bioactive MITC is generated upon enzymatic hydrolysis, enabling controlled activation in experimental systems .

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